REACTION_CXSMILES
|
[Cl:1][C:2]1[N:7]=C2N[C:9](=O)[CH2:10][C:5]2=[CH:4][CH:3]=1.[H-].[Na+].I[CH3:15].O.[CH3:17][N:18]([CH:20]=[O:21])[CH3:19]>[Cl-].[Na+].O.CCOC(C)=O>[Cl:1][C:2]1[N:7]=[C:17]2[N:18]([CH3:19])[C:20](=[O:21])[C:10]([CH3:9])([CH3:15])[C:5]2=[CH:4][CH:3]=1 |f:1.2,6.7.8|
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=N1)NC(C2)=O
|
Name
|
|
Quantity
|
48 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
210 mg
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 5 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature for 90 minutes
|
Duration
|
90 min
|
Type
|
CUSTOM
|
Details
|
the layers were separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organics were dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=N1)N(C(C2(C)C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |